molecular formula C32H28N12O6S2 B12779849 Fluorescent brightener 49 free acid, (E)- CAS No. 736095-36-6

Fluorescent brightener 49 free acid, (E)-

Cat. No.: B12779849
CAS No.: 736095-36-6
M. Wt: 740.8 g/mol
InChI Key: GZTVYGOOILGXER-VAWYXSNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49 free acid, (E)-, typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to further reactions to yield 4,4’-dinitrostilbene-2,2’-disulfonic acid. The final product is obtained through a series of steps including reduction and triazine ring formation .

Industrial Production Methods: Industrial production methods for this compound often involve the use of diethylene glycol instead of water to increase yield and reduce reaction times. The process includes simplified work-ups and direct crystallization from the reaction mixture using a solvent system such as acetone-benzene .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 49 free acid, (E)-, undergoes various chemical reactions including:

Common Reagents and Conditions: Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various sulfonating agents for substitution reactions .

Major Products: The major products formed from these reactions include various triazine derivatives and sulfonated intermediates that contribute to the compound’s brightening properties .

Mechanism of Action

The mechanism of action of fluorescent brightener 49 free acid, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light. The molecular targets include various chromophores within the compound that facilitate this energy conversion .

Comparison with Similar Compounds

Comparison: Fluorescent brightener 49 free acid, (E)-, is unique due to its specific triazine structure, which provides enhanced stability and brightness compared to other optical brighteners. Its ability to absorb and emit light at specific wavelengths makes it particularly effective in applications requiring high-performance brightening .

Properties

CAS No.

736095-36-6

Molecular Formula

C32H28N12O6S2

Molecular Weight

740.8 g/mol

IUPAC Name

5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C32H28N12O6S2/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44)/b12-11+

InChI Key

GZTVYGOOILGXER-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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